molecular formula C22H36N2O2 B4326129 1-[6-(4-HYDROXY-3-METHYLPIPERIDINO)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]-3-METHYL-4-PIPERIDINOL

1-[6-(4-HYDROXY-3-METHYLPIPERIDINO)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]-3-METHYL-4-PIPERIDINOL

Cat. No.: B4326129
M. Wt: 360.5 g/mol
InChI Key: CWZZDRLMJRGFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) is a complex organic compound characterized by its unique structure, which includes a diacetylene backbone and piperidin-4-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) typically involves the following steps:

    Formation of the Diacetylene Backbone: The diacetylene backbone can be synthesized through a series of coupling reactions involving alkynes.

    Attachment of Piperidin-4-ol Groups: The piperidin-4-ol groups can be introduced through nucleophilic substitution reactions, where the hydroxyl groups of the diacetylene backbone react with piperidine derivatives under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Piperidine derivatives, bases such as sodium hydroxide (NaOH)

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Functionalized piperidin-4-ol derivatives

Scientific Research Applications

1,1’-(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and materials with unique electronic properties.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) involves its interaction with molecular targets and pathways. The compound’s diacetylene backbone allows it to participate in conjugated systems, which can affect electronic properties and interactions with enzymes and receptors. The piperidin-4-ol groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) is unique due to the presence of both the diacetylene backbone and the piperidin-4-ol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[7-(4-hydroxy-3-methylpiperidin-1-yl)-2,7-dimethylocta-3,5-diyn-2-yl]-3-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-17-15-23(13-9-19(17)25)21(3,4)11-7-8-12-22(5,6)24-14-10-20(26)18(2)16-24/h17-20,25-26H,9-10,13-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZZDRLMJRGFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(C)(C)C#CC#CC(C)(C)N2CCC(C(C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[6-(4-HYDROXY-3-METHYLPIPERIDINO)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]-3-METHYL-4-PIPERIDINOL
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[6-(4-HYDROXY-3-METHYLPIPERIDINO)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]-3-METHYL-4-PIPERIDINOL
Reactant of Route 3
Reactant of Route 3
1-[6-(4-HYDROXY-3-METHYLPIPERIDINO)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]-3-METHYL-4-PIPERIDINOL
Reactant of Route 4
1-[6-(4-HYDROXY-3-METHYLPIPERIDINO)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]-3-METHYL-4-PIPERIDINOL
Reactant of Route 5
Reactant of Route 5
1-[6-(4-HYDROXY-3-METHYLPIPERIDINO)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]-3-METHYL-4-PIPERIDINOL
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[6-(4-HYDROXY-3-METHYLPIPERIDINO)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]-3-METHYL-4-PIPERIDINOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.